molecular formula C5H10O2S B106213 5-sulfanylpentanoic Acid CAS No. 30247-98-4

5-sulfanylpentanoic Acid

Cat. No. B106213
CAS RN: 30247-98-4
M. Wt: 134.2 g/mol
InChI Key: GCIZMJUHGHGRNW-UHFFFAOYSA-N
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Description

5-Sulfanylpentanoic acid is a compound that belongs to the class of organic sulfur compounds known as thiols or sulfanyl compounds. These compounds are characterized by the presence of a sulfur atom bonded to a hydrogen atom, forming a sulfhydryl group (-SH). While the provided papers do not directly discuss 5-sulfanylpentanoic acid, they do provide insights into the chemistry of related sulfur-containing compounds and their applications in synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of sulfur-containing compounds can be complex, involving multiple steps and various reagents. For example, the paper titled "Sulfuric Acid ([3-(3-Silicapropyl)sulfanyl]propyl)ester as a Recyclable Catalyst for the Synthesis of 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols)" discusses the use of a sulfur-containing catalyst for the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone . This process yields bis-pyrazolone derivatives with high efficiency, and the catalyst can be recycled without losing activity. This highlights the potential for sulfur-containing compounds to be used in green chemistry applications.

Molecular Structure Analysis

The molecular structure of sulfur-containing compounds can significantly influence their reactivity and physical properties. In the context of 5-sulfanylpentanoic acid, the sulfanyl group is expected to be a key functional group that affects the compound's behavior. The paper on aryl-2-sulfanylpropenoic acids provides insights into the reactivity of the sulfanyl group in the presence of trichloroacetonitrile, leading to the formation of various thiazolidinone derivatives . The structural analysis of these compounds was confirmed using X-ray crystallography, which is a powerful tool for determining the precise arrangement of atoms within a molecule.

Chemical Reactions Analysis

The reactivity of sulfur-containing compounds can lead to a wide range of chemical transformations. For instance, the aryl-2-sulfanylpropenoic acids mentioned in one of the papers react with trichloroacetonitrile to produce different products depending on the reaction conditions . This demonstrates the versatility of sulfur compounds in chemical synthesis and the importance of reaction conditions in determining the outcome of a reaction.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfur-containing compounds like 5-sulfanylpentanoic acid are influenced by their molecular structure. The presence of the sulfanyl group can impart certain properties such as acidity, nucleophilicity, and the ability to form hydrogen bonds. These properties can be exploited in various applications, including medicinal chemistry. For example, the paper on 5-sulfamoylorthanilic acids describes the synthesis of a series of sulfonamide compounds with diuretic activity . The structure-activity relationships within this series of compounds were analyzed, showing the impact of different substituents on biological activity.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Cyclopropane Derivatives : 5-Sulfanylpentanoic acid derivatives are used in synthesizing 2-sulfanyl-1-aminocyclopropanecarboxylic acid derivatives, contributing to advancements in the synthesis of novel cyclopropane derivatives (Clerici, Gelmi, & Pocar, 1999).

Electrochemical Studies

  • Electrochemical Reduction Studies : The compound's behavior in electrochemical reduction processes has been studied, enhancing our understanding of its properties and potential applications in chemical synthesis (Mandić, Nigović, & Šimunić, 2004).

Biological and Pharmaceutical Research

  • Antibody Generation for Sulfonamide Antibiotics : 5-Sulfanylpentanoic acid derivatives have been used in the generation of antibodies for the development of highly sensitive assays to detect sulfonamide antibiotics (Adrián et al., 2009).

  • Vase Life Extension in Cut Flowers : Research has shown that 5-sulfosalicylic acid, a derivative, extends the vase life of cut flowers by enhancing reactive oxygen species scavenging activity, suggesting its use in floriculture (Ezhilmathi, Singh, Arora, & Sairam, 2007).

Analytical Chemistry

  • Quantitative Determination of Wine Odorants : Derivatives of 5-sulfanylpentanoic acid have been synthesized for the quantitative determination of impact odorants in wines and foods, showing its importance in food and beverage quality control (Kotseridis, Ray, Augier, & Baumes, 2000).

  • Suppressed Ion-Exclusion Chromatography : 5-Sulphosalicylic acid, another derivative, has been used as an eluent in chromatography for the sensitive determination of weak organic acids, indicating its role in advanced analytical techniques (Botte & Joergensen, 1992).

Biochemistry and Medicinal Chemistry

  • Inhibition of Nitric Oxide Synthases : Derivatives of 5-sulfanylpentanoic acid have been investigated as inhibitors of nitric oxide synthases, suggesting potential in pharmacological applications (Ulhaq et al., 1998).

  • Antileishmanial Activity : Novel nitroimidazole-sulfanyl derivatives have been synthesized and shown effective against cutaneous leishmaniasis, indicating the therapeutic potential of 5-sulfanylpentanoic acid derivatives in tropical medicine (Blanco et al., 2021).

Safety And Hazards

The safety information for 5-sulfanylpentanoic acid indicates that it may cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

5-sulfanylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2S/c6-5(7)3-1-2-4-8/h8H,1-4H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIZMJUHGHGRNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCS)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447945
Record name 5-sulfanylpentanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-sulfanylpentanoic Acid

CAS RN

30247-98-4
Record name 5-Sulfanylpentanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030247984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-sulfanylpentanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-sulfanylpentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-SULFANYLPENTANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPX7SE7TKE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AR Janiga - 2010 - search.proquest.com
… The proton affinities and gas-phase acidities of homo homocysteine (2-amino-5-sulfanylpentanoic acid) and homohomoserine (2-amino-5-hydroxypentanoic acid) were also calculated …
Number of citations: 2 search.proquest.com
Y Maryati, A Susilowati, H Melanie… - AIP Conference …, 2017 - pubs.aip.org
… 1.35%, in other words the dominant glutamic acid monomer is shown in the compound with BM 149.3 Da as glutamate thiol or IUPAC name as (4R)-4-amino-5-sulfanylpentanoic acid), …
Number of citations: 2 pubs.aip.org
Y Xu, Y Zhou - International Journal of Heat and Mass Transfer, 2023 - Elsevier
Liquid-vapor phase change heat transfer, ie, boiling heat transfer, has been demonstrated to be an effective thermal management strategy for high-power electronics and power …
Number of citations: 3 www.sciencedirect.com
B Wiltschi - Fungal genetics and biology, 2016 - Elsevier
Non-canonical amino acids add extraordinary chemistries to proteins when they gain access to translation. In yeast, they can be incorporated into proteins by replacing a canonical …
Number of citations: 33 www.sciencedirect.com

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